methyl 3-[(1-(2,5-dimethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(1-(2,5-dimethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl 3-[(1-(2,5-dimethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde, indole-2-carboxylic acid, and urea.
Synthetic Route: The key steps include the formation of the pyrimidine ring through a Biginelli reaction, followed by the coupling of the indole moiety with the pyrimidine derivative.
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like ethanol or acetic acid.
Chemical Reactions Analysis
Methyl 3-[(1-(2,5-dimethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Methyl 3-[(1-(2,5-dimethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activities, such as anticancer and antimicrobial properties, make it a candidate for drug development and biological studies.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl 3-[(1-(2,5-dimethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 3-[(1-(2,5-dimethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate can be compared with other similar compounds:
Similar Compounds: Compounds like 3,4-dimethoxyphenyl derivatives and other indole-based molecules share structural similarities.
Uniqueness: The presence of both the indole and pyrimidine moieties in the same molecule provides unique chemical and biological properties.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C23H19N3O7 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
methyl (3E)-3-[[1-(2,5-dimethoxyphenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylidene]indole-2-carboxylate |
InChI |
InChI=1S/C23H19N3O7/c1-31-12-8-9-18(32-2)17(10-12)26-21(28)15(20(27)25-23(26)30)11-14-13-6-4-5-7-16(13)24-19(14)22(29)33-3/h4-11,28H,1-3H3,(H,25,27,30)/b14-11+ |
InChI Key |
CWOGRYDIGXORBZ-SDNWHVSQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N2C(=C(C(=O)NC2=O)/C=C/3\C4=CC=CC=C4N=C3C(=O)OC)O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=C(C(=O)NC2=O)C=C3C4=CC=CC=C4N=C3C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.